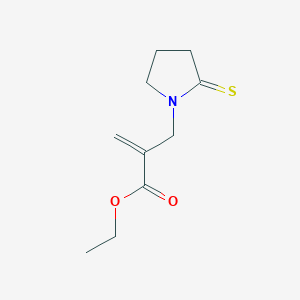
Ethyl 2-((2-thioxopyrrolidin-1-yl)methyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ビスフェノールAジグリシジルエーテルは、多くのエポキシ樹脂配合物における主要成分として機能する有機化合物です。無色で粘性のある液体ですが、市販のサンプルは淡い麦藁色に見える場合があります。この化合物は主にエポキシ樹脂の製造に使用され、エポキシ樹脂は優れた機械的特性と耐薬品性を持つことから、様々な産業用途で広く使用されています。
準備方法
合成経路と反応条件
ビスフェノールAジグリシジルエーテルは、ビスフェノールAとエピクロロヒドリンのO-アルキル化によって合成されます。この反応は一般的に以下の手順が含まれます。
エピクロロヒドリンとの反応: ビスフェノールAは、水酸化ナトリウムなどの塩基の存在下でエピクロロヒドリンと反応してビスフェノールAジグリシジルエーテルを生成します。
精製: 粗生成物は、未反応のビスフェノールAと副生成物を除去するために精製されます。
反応条件は一般的に、50〜70°Cの温度範囲を維持し、エピクロロヒドリンを過剰に使用して反応を完了させることを含みます .
工業生産方法
工業的な設定では、ビスフェノールAジグリシジルエーテルの生産には、反応条件が厳密に制御され、高収率と高純度が確保される大規模反応器が使用されます。このプロセスには、温度、圧力、反応物の濃度の継続的な監視が含まれます。最終生成物は、蒸留や結晶化などのさらなる精製工程にかけられることが多く、所望の品質が得られます。
化学反応の分析
反応の種類
ビスフェノールAジグリシジルエーテルは、以下のものなど、様々な化学反応を受けます。
エポキシ環開環反応: これは最も一般的な反応であり、エポキシ環はアミン、酸、アルコールなどの求核剤によって開環されます。
加水分解: この化合物は、水が存在すると加水分解され、ビスフェノールAとグリセロール誘導体が生成されます。
重合: 硬化剤と反応させると、高分子量のエポキシ樹脂を形成して重合することができます。
一般的な試薬と条件
アミン: 架橋エポキシネットワークを形成する硬化反応に使用されます。
酸: エポキシ基の開環を触媒することができます。
アルコール: エポキシ基と反応してエーテル結合を形成します。
生成される主な生成物
エポキシ樹脂: 重合と硬化反応によって生成されます。
加水分解生成物: 加水分解反応によるビスフェノールAとグリセロール誘導体。
科学研究における用途
ビスフェノールAジグリシジルエーテルは、科学研究で幅広い用途があります。
化学: エポキシ樹脂の合成におけるモノマーとして使用され、エポキシ樹脂は機械的特性と熱的特性について研究されています。
生物学: 内分泌かく乱作用の可能性と生物学的分子との相互作用について調査されています。
医学: 強力な結合特性を持つことから、歯科材料や医療用接着剤への使用が検討されています。
科学的研究の応用
Bisphenol A diglycidyl ether has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of epoxy resins, which are studied for their mechanical and thermal properties.
Biology: Investigated for its potential endocrine-disrupting effects and its interactions with biological molecules.
Medicine: Explored for its use in dental materials and medical adhesives due to its strong bonding properties.
作用機序
ビスフェノールAジグリシジルエーテルの主要な作用機序は、エポキシ環の開環に関与し、その後、様々な求核剤と反応することができます。この反応性は、エポキシ樹脂における架橋ポリマーネットワークの形成における使用の基礎となっています。 この化合物は、生物学的分子とも相互作用し、ホルモンの活性を模倣したり、干渉したりすることで、内分泌機能を乱す可能性があります .
類似化合物との比較
類似化合物
ビスフェノールFジグリシジルエーテル: 構造は似ていますが、ビスフェノールAではなくビスフェノールFから誘導されます。
エピクロロヒドリン: ビスフェノールAジグリシジルエーテルの合成における前駆体。
ビスフェノールA: ビスフェノールAジグリシジルエーテルの合成の出発物質。
独自性
ビスフェノールAジグリシジルエーテルは、その特定の反応性とエポキシ樹脂に付与する特性によって独自です。強力で耐久性があり、耐薬品性の高い材料を形成する能力は、様々な産業用途において不可欠です。 さらに、その潜在的な生物学的影響は、他の類似の化合物とは異なり、その安全性と環境への影響に関するさらなる研究が必要です .
特性
CAS番号 |
105284-81-9 |
|---|---|
分子式 |
C10H15NO2S |
分子量 |
213.3 g/mol |
IUPAC名 |
ethyl 2-[(2-sulfanylidenepyrrolidin-1-yl)methyl]prop-2-enoate |
InChI |
InChI=1S/C10H15NO2S/c1-3-13-10(12)8(2)7-11-6-4-5-9(11)14/h2-7H2,1H3 |
InChIキー |
SUILLIRPBMOEJB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C)CN1CCCC1=S |
正規SMILES |
CCOC(=O)C(=C)CN1CCCC1=S |
同義語 |
1-Pyrrolidinepropanoic acid, -alpha--methylene-2-thioxo-, ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















